molecular formula C9H10ClFS B8330048 3-Chloropropyl 2-fluorophenyl sulfide

3-Chloropropyl 2-fluorophenyl sulfide

Cat. No.: B8330048
M. Wt: 204.69 g/mol
InChI Key: QQAGUPCXMFMROC-UHFFFAOYSA-N
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Description

3-Chloropropyl 2-fluorophenyl sulfide is an organosulfur compound characterized by a sulfide group (-S-) linking a 3-chloropropyl chain and a 2-fluorophenyl aromatic ring. The fluorine substituent on the aromatic ring distinguishes it from common sulfur mustard-related sulfides, which typically feature aliphatic chlorine substituents. This fluorinated aromatic moiety may influence its chemical reactivity, stability, and biological interactions compared to purely aliphatic chlorinated analogs.

Properties

Molecular Formula

C9H10ClFS

Molecular Weight

204.69 g/mol

IUPAC Name

1-(3-chloropropylsulfanyl)-2-fluorobenzene

InChI

InChI=1S/C9H10ClFS/c10-6-3-7-12-9-5-2-1-4-8(9)11/h1-2,4-5H,3,6-7H2

InChI Key

QQAGUPCXMFMROC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)F)SCCCCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, compositional, and functional differences between 3-chloropropyl 2-fluorophenyl sulfide and closely related compounds identified in sulfur mustard formulations and degradation studies:

Compound CAS No. Molecular Formula Structural Features Presence in HD Mixtures Key Properties
This compound Not reported C₉H₁₀ClFS Aromatic (2-fluorophenyl) + aliphatic (3-chloropropyl) sulfide Not detected in HD containers Hypothesized higher stability due to aromatic fluorination; unknown toxicity profile.
2-Chloroethyl 3-chloropropyl sulfide 71784-01-5 C₅H₁₀Cl₂S Two aliphatic chlorinated chains 0.14% mole fraction in HD Vesicant properties; hydrolyzes to thiodiglycol analogs .
Bis(3-chloropropyl)sulfide 22535-54-2 C₆H₁₂Cl₂S Symmetrical aliphatic dichloride 0.18% mole fraction in HD Persistent in environmental matrices; slow hydrolysis .
2-Chloroethyl 4-chlorobutyl sulfide 114811-35-7 C₆H₁₂Cl₂S Aliphatic chains with varied chlorination positions 0.86% mole fraction in HD Higher volatility than shorter-chain analogs; moderate reactivity .

Key Comparative Insights:

Structural Differences: Unlike purely aliphatic chlorinated sulfides (e.g., 71784-01-5, 22535-54-2), this compound incorporates an aromatic ring. Symmetrical sulfides (e.g., bis(3-chloropropyl)sulfide) exhibit higher thermal stability due to balanced molecular geometry, whereas asymmetrical analogs (e.g., 114811-35-7) display varied reactivity patterns .

Environmental and Biological Behavior :

  • Chlorinated aliphatic sulfides (e.g., 71784-01-5) are hydrolysis-prone, forming less toxic thiodiglycol derivatives . The fluorinated aromatic variant may resist hydrolysis, leading to environmental persistence.
  • Sulfur mustard degradation products like 1,4-dithiane (CAS 505-29-3) and hemimustard-thiodiglycol aggregates share low acute toxicity but pose chronic risks due to bioaccumulation . The fluorinated compound’s toxicity remains uncharacterized but could differ due to fluorophenyl interactions with biological targets.

Analytical Detection :

  • Chlorinated sulfides in HD mixtures are typically quantified via gas chromatography-mass spectrometry (GC-MS) . The aromatic fluorine in this compound would necessitate modified detection protocols, such as fluorine-specific detectors or NMR spectroscopy.

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